molecular formula C27H26N2O3 B5162114 N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

Katalognummer: B5162114
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: JZMVQZUBNVATRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide, commonly known as MDL-100,907, is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It was first synthesized in 1993 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

MDL-100,907 works by blocking the dopamine D4 receptor, which is believed to play a role in the regulation of mood, motivation, and cognition. By blocking this receptor, MDL-100,907 may help to alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDL-100,907 are not fully understood. However, studies have shown that it can modulate the activity of the dopamine D4 receptor, which may affect the release of neurotransmitters and the activity of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MDL-100,907 in lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using MDL-100,907 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on MDL-100,907. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. Another area of interest is its potential use as a tool for studying the role of the dopamine D4 receptor in these disorders. Additionally, future research could focus on developing more efficient synthesis methods for MDL-100,907 and improving its solubility and bioavailability.

Synthesemethoden

The synthesis of MDL-100,907 involves a multistep process that starts with the reaction of 2-methoxyphenyl magnesium bromide with cyclohexanone to form the intermediate cyclohexenyl ketone. This intermediate is then reacted with N,N-diphenylurea in the presence of a Lewis acid catalyst to form the final product, MDL-100,907. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.

Eigenschaften

IUPAC Name

1-N-(2-methoxyphenyl)-2-N,2-N-diphenylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-32-25-19-11-10-18-24(25)28-26(30)22-16-8-9-17-23(22)27(31)29(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-15,18-19,22-23H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMVQZUBNVATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.